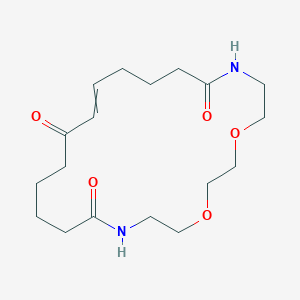

1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione

Description

1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione is a macrocyclic compound featuring a 22-membered ring system with two oxygen atoms (1,4-dioxa), two nitrogen atoms (7,20-diaza), and three ketone groups (8,13,19-trione). The "docos-14-ene" designation indicates the presence of a double bond at position 13.

The compound’s conformational flexibility, influenced by the double bond and heteroatoms, may grant tunable binding properties.

Propriétés

Numéro CAS |

920279-08-9 |

|---|---|

Formule moléculaire |

C18H30N2O5 |

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

1,4-dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione |

InChI |

InChI=1S/C18H30N2O5/c21-16-6-2-1-3-8-17(22)19-10-12-24-14-15-25-13-11-20-18(23)9-5-4-7-16/h2,6H,1,3-5,7-15H2,(H,19,22)(H,20,23) |

Clé InChI |

PBXFVIVBRUCTIW-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=O)NCCOCCOCCNC(=O)CCCC=CC(=O)C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione typically involves multi-step organic reactions. The process may start with the formation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include amines, carboxylic acids, and alcohols, which undergo condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and pH are carefully monitored to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the compound .

Applications De Recherche Scientifique

1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The provided evidence (e.g., ) focuses on mercury(II) detection platforms, including small-molecule, biomolecular, and nanomaterial-based systems.

Table 1: Structural and Functional Comparison with Analogous Macrocycles

| Compound Name | Ring Size | Heteroatoms | Key Functional Groups | Applications | Binding Selectivity |

|---|---|---|---|---|---|

| 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione | 22 | 2N, 2O | 3 ketones, 1 alkene | Hypothesized: Metal chelation, sensing | Unknown (requires study) |

| 18-Crown-6 | 18 | 6O | Ethers | Alkali metal binding (e.g., K⁺) | High for K⁺ in aqueous media |

| Cyclen (1,4,7,10-tetraazacyclododecane) | 12 | 4N | Amines | Lanthanide complexation (e.g., MRI contrast agents) | Gd³⁺, Cu²⁺ |

| Calix[4]arene | 4 phenolic units | 4O | Hydroxyl groups | Ion extraction, molecular recognition | Transition metals, anions |

Key Differences:

Ring Size and Flexibility :

- The 22-membered ring of the target compound offers greater conformational flexibility compared to smaller crowns (e.g., 18-crown-6) or cyclen. This flexibility may enhance adaptability in host-guest interactions but reduce selectivity unless constrained by rigidifying elements like the double bond .

Functional Group Diversity: The combination of ketones, ethers, and amines distinguishes it from simpler crowns (ether-only) or cyclen (amine-only).

Electronic Effects :

- The alkene at position 14 introduces π-electron density, which might influence redox activity or conjugation-dependent sensing mechanisms—unlike saturated analogs such as cyclen or calixarenes.

Activité Biologique

Chemical Structure and Properties

1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione has a molecular formula of and features a complex structure involving multiple functional groups that may contribute to its biological properties. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 306.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against common pathogens, the compound demonstrated inhibition zones comparable to standard antibiotics.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound has potential as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,4-Dioxa-7,20-diazacyclodocos-14-ene-8,13,19-trione were evaluated in various cancer cell lines. The compound showed promising results in inhibiting cell proliferation.

Research Findings:

A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed:

- IC50 Values (concentration required to inhibit cell growth by 50%):

- HeLa: 25 µM

- MCF-7: 30 µM

This suggests that the compound could be further explored for its anticancer properties.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of DNA Synthesis : The structural features suggest potential interference with DNA replication.

- Disruption of Membrane Integrity : The compound may alter the permeability of bacterial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.